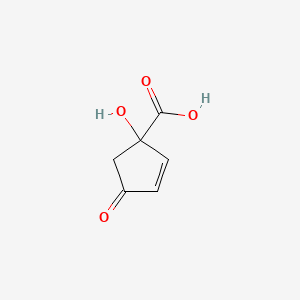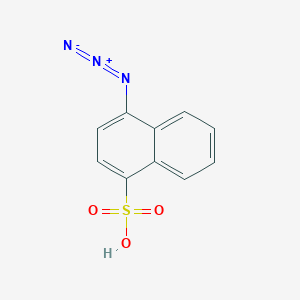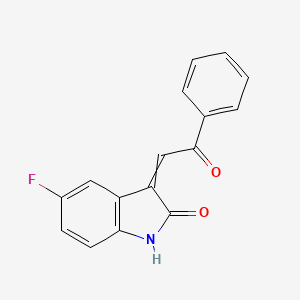
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a phenylethylidene group at the 3-position, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- typically involves the condensation of 5-fluoro-2-oxindole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β) or cyclooxygenase enzymes, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-oxindole
- 5-Fluoro-1,3-dihydroindol-2-one
- 5-Fluoro-2,3-dihydro-2-oxoindole
- 5-Fluoro-2-oxoindoline
Uniqueness
2H-Indol-2-one, 5-fluoro-1,3-dihydro-3-(2-oxo-2-phenylethylidene)- is unique due to the presence of both the fluorine atom and the phenylethylidene group, which confer distinct chemical and biological properties.
Properties
CAS No. |
91021-14-6 |
|---|---|
Molecular Formula |
C16H10FNO2 |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
5-fluoro-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10FNO2/c17-11-6-7-14-12(8-11)13(16(20)18-14)9-15(19)10-4-2-1-3-5-10/h1-9H,(H,18,20) |
InChI Key |
WTZYSYPNGYMEQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
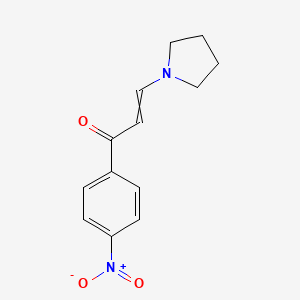
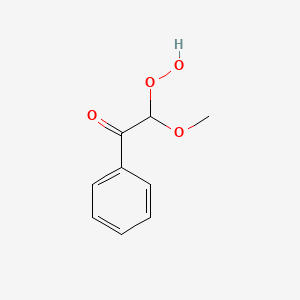

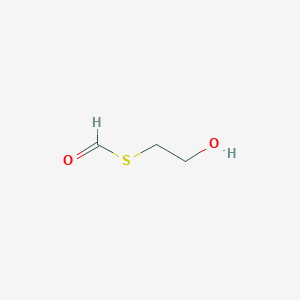
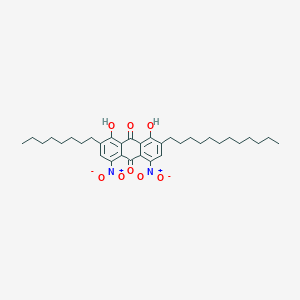
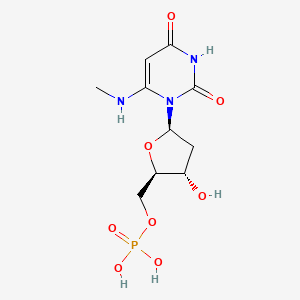
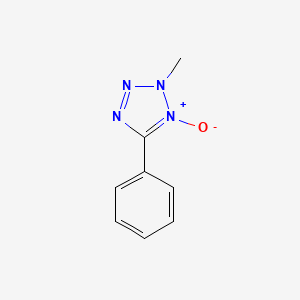
![Dibutyl[3-(trimethylstannyl)propyl]phosphane](/img/structure/B14368785.png)

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)
